BRD7552

Beschreibung

Eigenschaften

IUPAC Name |

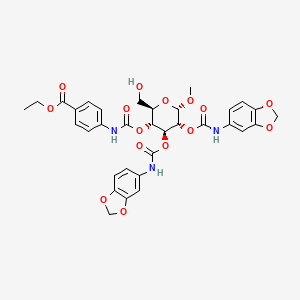

ethyl 4-[[(2R,3R,4S,5R,6S)-4,5-bis(1,3-benzodioxol-5-ylcarbamoyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxycarbonylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOLIMLEFKWKOY-IXMSMLDRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BRD7552 in Pancreatic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of BRD7552, a small molecule identified through high-throughput screening, in pancreatic cells. BRD7552 has been demonstrated to induce the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a critical transcription factor in pancreas development and mature β-cell function. This induction occurs in a dose- and time-dependent manner and is mediated through epigenetic modifications, specifically altering histone H3 tail modifications. The activity of BRD7552 is contingent on the presence of the transcription factor Forkhead Box A2 (FOXA2). Prolonged exposure to BRD7552 culminates in the expression of insulin, suggesting its potential as a tool for cellular reprogramming and therapeutic applications in diabetes. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

BRD7552 functions as a potent inducer of PDX1 expression in pancreatic cells, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells.[1] The underlying mechanism is multifactorial, involving epigenetic regulation and a dependency on the lineage-specific transcription factor FOXA2.

Epigenetic Modulation

BRD7552 instigates changes in the chromatin landscape at the PDX1 promoter, consistent with transcriptional activation.[1] Treatment of PANC-1 cells with BRD7552 leads to an increase in histone H3 acetylation and H3K4 trimethylation, both marks of active chromatin.[1] Conversely, a decrease in the repressive mark H3K9 trimethylation is observed.[1] These epigenetic alterations create a more permissive chromatin environment, facilitating the transcription of the PDX1 gene.

FOXA2-Dependent Activity

The function of BRD7552 is critically dependent on the transcription factor FOXA2. Gene set enrichment analysis (GSEA) has revealed that genes downregulated by FOXA2 are also downregulated by BRD7552 treatment.[1] Crucially, the knockdown of FOXA2 expression in PANC-1 cells abrogates the inductive effect of BRD7552 on PDX1 expression, confirming that FOXA2 is a necessary component of the BRD7552 signaling pathway.

Downstream Effects: Insulin Expression

Sustained treatment with BRD7552 not only elevates PDX1 levels but also initiates the expression of the INS gene, which codes for insulin. This effect is observed in both PANC-1 cells and primary human islets, highlighting the potential of BRD7552 to promote a β-cell-like phenotype.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of BRD7552 on pancreatic cells.

Table 1: Dose-Dependent Effect of BRD7552 on PDX1 mRNA Expression in PANC-1 Cells

| BRD7552 Concentration (µM) | Treatment Duration | Fold Change in PDX1 mRNA (Mean ± SD) |

| 0 (DMSO) | 3, 5, 9 days | 1.0 (baseline) |

| 1.25 | 3 days | ~1.5 ± SD |

| 2.5 | 3 days | ~2.0 ± SD |

| 5 | 3 days | ~2.5 ± SD |

| 10 | 3 days | ~2.0 ± SD |

| 5 | 5 days | ~3.0 ± SD |

| 5 | 9 days | ~4.0 ± SD |

Data extracted and summarized from Wagner et al., 2013.

Table 2: Time-Course of BRD7552 Effect on PDX1 mRNA Expression in PANC-1 Cells (5 µM BRD7552)

| Treatment Duration | Fold Change in PDX1 mRNA (Mean ± SD) |

| 6 hours | Increased from baseline |

| 24 hours | Gradual increase |

| 3 days | ~2.5 ± SD |

| 5 days | ~3.0 ± SD |

| 9 days | ~4.0 ± SD |

Data extracted and summarized from Wagner et al., 2013.

Table 3: Effect of BRD7552 on INS (Insulin) mRNA Expression in PANC-1 Cells

| BRD7552 Concentration (µM) | Treatment Duration | Fold Change in INS mRNA (Mean ± SD) |

| 0 (DMSO) | 9 days | 1.0 (baseline) |

| 1.25 | 9 days | Increased from baseline |

| 2.5 | 9 days | Dose-dependent increase |

| 5 | 9 days | Significant increase |

| 10 | 9 days | Further increase |

Data extracted and summarized from Wagner et al., 2013.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Line: PANC-1 (human pancreatic ductal carcinoma)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

BRD7552 Treatment

-

Stock Solution: BRD7552 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Working Concentrations: The stock solution is diluted in culture medium to achieve the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM).

-

Control: A vehicle control using the same final concentration of DMSO is run in parallel.

-

Treatment Duration: Cells are incubated with BRD7552 or DMSO for the specified durations (e.g., 6 hours to 9 days).

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix with gene-specific primers for PDX1, INS, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blotting

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against PDX1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: PANC-1 cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for acetylated H3, H3K4me3, H3K9me3, or H3K27me3.

-

DNA Purification: The immunoprecipitated DNA is purified.

-

qPCR Analysis: The purified DNA is analyzed by qPCR using primers specific for the PDX1 promoter region.

siRNA-mediated Knockdown of FOXA2

-

siRNA Transfection: PANC-1 cells are transfected with small interfering RNA (siRNA) targeting FOXA2 or a non-targeting control siRNA using a lipid-based transfection reagent.

-

Post-transfection Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for the knockdown of the target protein.

-

BRD7552 Treatment and Analysis: The transfected cells are then treated with BRD7552, and the expression of PDX1 is analyzed by qPCR to assess the impact of FOXA2 knockdown on BRD7552 activity.

Visualizations

Signaling Pathway of BRD7552 in Pancreatic Cells

Caption: BRD7552 signaling pathway in pancreatic cells.

Experimental Workflow for Investigating BRD7552 Mechanism of Action

Caption: Workflow for elucidating BRD7552's mechanism.

References

The Function of BRD7552 in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD7552 is a novel small molecule identified through high-throughput screening as a potent inducer of Pancreatic and duodenal homeobox 1 (PDX1) gene expression.[1][2] PDX1 is a critical transcription factor for pancreas development and the function of mature beta-cells.[1][2] The ability of BRD7552 to upregulate this key regulator makes it a valuable tool for research into cellular reprogramming, beta-cell neogenesis, and potential therapeutic avenues for diabetes. This document provides a comprehensive technical overview of BRD7552's function in gene expression, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

BRD7552 induces PDX1 expression primarily through epigenetic modifications at the PDX1 promoter, in a manner dependent on the transcription factor Forkhead Box A2 (FOXA2). The compound does not operate as a general histone deacetylase (HDAC) inhibitor, suggesting a more specific mechanism of action.[1] The direct molecular target of BRD7552 has not yet been elucidated, but its downstream effects converge on creating a chromatin environment conducive to PDX1 transcription.

Signaling Pathway and Logic

The proposed mechanism involves BRD7552 influencing the activity of FOXA2, a known regulator of PDX1. This leads to specific changes in histone modifications on the PDX1 promoter, ultimately resulting in transcriptional activation.

Caption: Logical flow of BRD7552's mechanism of action.

Quantitative Data on Gene Expression

The effects of BRD7552 on gene expression are dose- and time-dependent. The following tables summarize the quantitative data from studies in the PANC-1 human pancreatic ductal carcinoma cell line.

Table 1: Dose-Dependent Induction of PDX1 mRNA in PANC-1 Cells

| Treatment Duration | BRD7552 Concentration | Fold Change in PDX1 mRNA (vs. DMSO) |

| 3 Days | 1.25 µM | ~1.5 |

| 3 Days | 2.5 µM | ~2.0 |

| 3 Days | 5 µM | ~2.5 |

| 5 Days | 1.25 µM | ~2.0 |

| 5 Days | 2.5 µM | ~2.5 |

| 5 Days | 5 µM | ~3.0 |

| 9 Days | 1.25 µM | ~2.5 |

| 9 Days | 2.5 µM | ~3.5 |

| 9 Days | 5 µM | ~4.0 |

| Data are approximated from graphical representations in the source literature. |

Table 2: Dose-Dependent Induction of Insulin mRNA in PANC-1 Cells

| Treatment Duration | BRD7552 Concentration | Fold Change in Insulin mRNA (vs. DMSO) |

| 9 Days | 1.25 µM | ~2.0 |

| 9 Days | 2.5 µM | ~3.0 |

| 9 Days | 5 µM | ~4.5 |

| Prolonged treatment with BRD7552 leads to the induction of insulin, a downstream target of PDX1. |

Table 3: Epigenetic Modifications at the PDX1 Promoter

| Histone Mark | Effect of BRD7552 (5 µM, 3 days) | Association with Transcription |

| Histone H3 Acetylation | Increased | Activation |

| H3K4me3 | Increased | Activation |

| H3K9me3 | Decreased | Repression |

| H3K27me3 | Unaffected | Repression |

| These changes are consistent with a shift to a transcriptionally active chromatin state at the PDX1 locus. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to BRD7552.

Cell Culture and Compound Treatment

-

Cell Line: PANC-1 cells (human pancreatic ductal carcinoma) are maintained in Dulbecco's Modified Eagle's Medium (DMEM).

-

Culture Conditions: The medium is supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 0.1 mg/mL streptomycin. Cells are cultured at 37°C in a 5% CO2 incubator.

-

Compound Preparation: BRD7552 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Treatment: For experiments, PANC-1 cells are seeded and allowed to adhere. The culture medium is then replaced with fresh medium containing the desired concentration of BRD7552 or an equivalent volume of DMSO as a vehicle control. The compound is typically administered every three days for longer-term studies due to its reversible effects.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure changes in mRNA levels of PDX1 and other target genes.

Caption: Workflow for qPCR analysis of gene expression.

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR is performed using a suitable master mix, cDNA template, and specific primers for the target gene (e.g., PDX1) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and comparing the treatment group to the DMSO control.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is used to assess the levels of specific histone modifications at the PDX1 promoter.

-

Cross-linking: PANC-1 cells treated with BRD7552 or DMSO are incubated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to the histone modification of interest (e.g., anti-H3K4me3, anti-acetyl-H3). The antibody-histone-DNA complexes are captured using protein A/G magnetic beads.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the DNA is purified.

-

qPCR Analysis: The amount of precipitated DNA corresponding to the PDX1 promoter is quantified by qPCR using primers that flank the region of interest. Results are typically expressed as a percentage of the input chromatin.

Conclusion

BRD7552 is a specific and potent small-molecule inducer of PDX1 expression. Its function is mediated through a FOXA2-dependent mechanism that promotes an active epigenetic state at the PDX1 promoter, characterized by increased histone H3 acetylation and H3K4 trimethylation, and decreased H3K9 trimethylation. The detailed quantitative data and protocols provided herein serve as a valuable resource for researchers investigating pancreatic cell fate, diabetes, and the use of small molecules to control gene expression for therapeutic purposes. Further studies are required to identify the direct molecular target of BRD7552, which will provide deeper insights into the regulation of master transcriptional regulators.

References

Whitepaper: Unraveling the FOXA2-Dependent Induction of PDX1 by the Small Molecule BRD7552

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pancreatic and duodenal homeobox 1 (PDX1) is a master transcriptional regulator essential for pancreatic development and mature β-cell function. Its therapeutic potential has driven the search for small molecules capable of inducing its endogenous expression. This document details the mechanism of BRD7552, a novel small molecule identified through high-throughput screening that upregulates PDX1. BRD7552 operates through an epigenetic mechanism, modifying histone H3 tail modifications to favor transcriptional activation. Critically, its function is entirely dependent on the presence of the pioneer transcription factor Forkhead Box A2 (FOXA2). Data indicates that the knockdown of FOXA2 completely abrogates the inductive effect of BRD7552 on PDX1 expression, establishing FOXA2 as a linchpin in this pathway. This guide provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols relevant to this discovery.

Introduction

The transcription factor PDX1 is indispensable for the development of the pancreas and the maintenance of β-cell identity and function in adults[1][2][3]. Its central role in glucose homeostasis has made it a prime target for regenerative medicine approaches to diabetes. Instead of relying on viral gene delivery, which carries inherent risks, inducing the expression of the endogenous PDX1 gene with small molecules represents a safer and more controllable therapeutic strategy[4].

A high-throughput screening of 60,752 compounds using a quantitative PCR (qPCR) based assay led to the identification of BRD7552[4]. This novel compound was found to increase PDX1 mRNA levels in a dose- and time-dependent manner across various human cell types, including the PANC-1 pancreatic ductal carcinoma cell line, primary human islets, and ductal-derived cells. Further investigation into its mechanism of action revealed a dependence on epigenetic modifications and a crucial role for the transcription factor FOXA2, a known upstream regulator of Pdx1.

BRD7552-Mediated PDX1 Induction: An Epigenetic Mechanism

BRD7552's effect on PDX1 expression is linked to its ability to alter the chromatin state at the PDX1 promoter. Treatment with BRD7552 leads to changes in histone H3 tail modifications that are consistent with transcriptional activation. Specifically, it increases histone H3 acetylation and H3K4 trimethylation (H3K4me3) while decreasing the repressive H3K9 trimethylation (H3K9me3) mark at the PDX1 promoter. These epigenetic alterations suggest that BRD7552 facilitates a more open chromatin structure, making the gene accessible for transcription.

Quantitative Data on BRD7552 Activity

The efficacy of BRD7552 was quantified through a series of dose-response and time-course experiments. The compound was also shown to induce the expression of INS, the insulin (B600854) gene, which is a downstream target of PDX1.

Table 1: Dose-Dependent Effect of BRD7552 on Gene Expression in PANC-1 Cells

| Treatment Duration | BRD7552 Concentration (µM) | PDX1 mRNA Fold Change (vs. DMSO) | Insulin mRNA Fold Change (vs. DMSO) |

|---|---|---|---|

| 3, 5, and 9 Days (pooled) | 1.25 | ~1.5 - 2.0 | Not Reported |

| 3, 5, and 9 Days (pooled) | 2.5 | ~2.0 - 3.0 | Not Reported |

| 3, 5, and 9 Days (pooled) | 5.0 | ~3.0 - 4.5 | Not Reported |

| 9 Days | 5.0 | Not Reported | ~2.5 |

| 9 Days | 10.0 | Not Reported | ~3.5 |

(Data summarized from figures in reference)

Table 2: Time-Course of PDX1 Induction by 5 µM BRD7552 in PANC-1 Cells

| Treatment Time (Days) | PDX1 mRNA Fold Change (vs. DMSO) |

|---|---|

| 1 | ~1.5 |

| 3 | ~2.5 |

| 5 | ~4.0 |

| 7 | ~4.5 |

| 9 | ~4.5 |

(Data summarized from figures in reference)

Table 3: Effect of BRD7552 on Histone Modifications at the PDX1 Promoter

| Histone Mark | Effect of BRD7552 | Interpretation |

|---|---|---|

| H3 Acetylation | Increased | Transcriptional Activation |

| H3K4me3 | Increased | Transcriptional Activation |

| H3K9me3 | Decreased | Alleviation of Repression |

| H3K27me3 | Unaffected | No change in Polycomb-mediated repression |

(Data summarized from reference)

The Indispensable Role of FOXA2

FOXA2 is a pioneer transcription factor known to bind to the Pdx1 enhancer regions and play a critical role in its expression during pancreatic development and in mature β-cells. To investigate its involvement in the BRD7552 pathway, gene-set enrichment analysis (GSEA) was performed. The analysis revealed that genes typically downregulated by FOXA2 were also downregulated by BRD7552 treatment, suggesting a functional link.

The definitive role of FOXA2 was established through a knockdown experiment. Silencing FOXA2 expression using siRNA completely abolished the ability of BRD7552 to induce PDX1 expression, demonstrating that FOXA2 is a necessary component for the compound's activity.

Quantitative Data on FOXA2 Dependence

Table 4: Impact of FOXA2 Knockdown on BRD7552-Mediated PDX1 Induction

| Condition | PDX1 mRNA Fold Change (vs. Control) |

|---|---|

| DMSO + Control siRNA | 1.0 |

| BRD7552 (5 µM) + Control siRNA | ~4.0 |

| BRD7552 (5 µM) + FOXA2 siRNA | ~1.0 (Induction Abolished) |

(Data summarized from figures in reference)

Proposed Signaling Pathway and Experimental Workflows

The collective evidence points to a clear, albeit not fully resolved, pathway. BRD7552 acts upstream to modulate chromatin structure at the PDX1 promoter, but the transcriptional activation of the gene requires the binding and action of FOXA2. The direct molecular target of BRD7552 remains to be identified.

Visualized Mechanisms and Protocols

Caption: Proposed mechanism of BRD7552 action on PDX1 induction.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Caption: Experimental workflow for siRNA-mediated gene knockdown.

Key Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted from standard methodologies to assess histone modifications or transcription factor binding at a specific genomic locus.

-

Cell Cross-linking: Treat PANC-1 cells (1x10⁷) with 1% formaldehyde (B43269) in culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Wash cells with ice-cold PBS. Lyse cells and isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the target (e.g., anti-H3K4me3, anti-H3K9me3, or anti-FOXA2). A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the sample with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter region of the PDX1 gene.

siRNA-mediated Gene Knockdown and Analysis

This protocol describes the transient knockdown of a target gene followed by treatment and gene expression analysis.

-

Cell Seeding: Seed PANC-1 cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

-

Transfection: Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting FOXA2 using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24-48 hours of transfection to allow for target knockdown, replace the medium with fresh medium containing either DMSO (vehicle control) or 5 µM BRD7552.

-

Incubation: Incubate the cells for the desired period (e.g., 5 days).

-

RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer from an RNA extraction kit. Purify total RNA according to the kit's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use primers specific for PDX1, FOXA2, and a housekeeping gene (e.g., GAPDH) for normalization. Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion and Future Directions

The small molecule BRD7552 effectively induces the expression of the master regulatory factor PDX1 by modulating the epigenetic landscape of its promoter. This action, however, is critically dependent on the transcription factor FOXA2, highlighting a cooperative mechanism for gene activation. The findings position BRD7552 as a valuable chemical tool for studying pancreatic cell reprogramming and lay the groundwork for developing novel therapeutics for diabetes.

The primary unanswered question is the direct molecular target of BRD7552. Future studies should focus on target deconvolution using techniques such as chemical proteomics or thermal shift assays. Identifying this target will be crucial for understanding the precise upstream events that initiate the observed epigenetic changes and for developing more potent and specific next-generation PDX1 inducers.

References

- 1. Foxa2 controls Pdx1 gene expression in pancreatic beta-cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Defining a Novel Role for the Pdx1 Transcription Factor in Islet β-Cell Maturation and Proliferation During Weaning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Epigenetic Landscape Remodeling by BRD7552: A Technical Overview

This technical guide provides an in-depth analysis of the epigenetic modifications induced by the small molecule BRD7552, a known inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the molecular mechanisms underpinning BRD7552's activity.

Introduction: BRD7552 and PDX1 Regulation

BRD7552 is a novel small molecule identified through high-throughput screening for its ability to induce the expression of PDX1, a master regulatory transcription factor crucial for pancreatic development and beta-cell function.[1] The mechanism of action for BRD7552 is not through direct binding to PDX1 but rather through the modulation of the epigenetic state of the PDX1 gene locus, leading to transcriptional activation.[1] This document outlines the specific epigenetic changes, presents the available data in a structured format, and provides detailed experimental protocols relevant to these findings.

Core Mechanism of Action

The induction of PDX1 expression by BRD7552 is mediated by targeted alterations to the chromatin structure at the PDX1 promoter.[1] These changes are consistent with a shift from a repressive to an active transcriptional state.[1] Further mechanistic studies have revealed that the transcriptional activator Forkhead Box A2 (FOXA2) plays a crucial role in the BRD7552-induced activation of PDX1 transcription.[1] Knockdown of FOXA2 has been shown to eliminate the inductive effect of BRD7552 on PDX1 expression, indicating that BRD7552 likely acts in a FOXA2-dependent manner.

Caption: Proposed mechanism of BRD7552 action.

Data on Epigenetic Modifications

Treatment of the human pancreatic ductal carcinoma cell line, PANC-1, with BRD7552 results in specific and targeted epigenetic changes at the PDX1 promoter, while also inducing global, yet distinct, histone modifications.

Histone Modifications at the PDX1 Promoter

BRD7552 treatment leads to a chromatin environment at the PDX1 promoter that is conducive to gene expression. This is characterized by an increase in histone marks associated with active transcription and a decrease in those linked to repression. Specifically, an increase in histone H3 acetylation and trimethylation of lysine (B10760008) 4 on histone H3 (H3K4me3) was observed. Conversely, trimethylation of lysine 9 on histone H3 (H3K9me3), a repressive mark, was decreased. Interestingly, H3K27 methylation at the promoter was not affected by the treatment. These modifications are consistent with the observed transcriptional activation of PDX1.

Table 1: Summary of Histone Modifications at the PDX1 Promoter in PANC-1 Cells Treated with BRD7552

| Histone Modification | Effect of BRD7552 Treatment | Associated Transcriptional State |

| H3 Acetylation | Increased | Activation |

| H3K4me3 | Increased | Activation |

| H3K9me3 | Decreased | Repression |

| H3K27me3 | Unaffected | Repression |

DNA Methylation Status at the PDX1 Promoter

The proximal promoter of PDX1 in PANC-1 cells was found to be hypomethylated. Upon treatment with BRD7552, no significant alterations in the DNA methylation status of this region were observed. This suggests that BRD7552's primary mode of epigenetic regulation at the PDX1 locus is through the modulation of histone modifications rather than DNA methylation.

Global Histone Modifications

In contrast to the targeted effects at the PDX1 promoter, BRD7552 treatment was found to increase the total cellular levels of H3K9 and H3K27 trimethylation. This is noteworthy because these global changes are opposite to the effects seen at the specific PDX1 promoter (for H3K9me3) and insulin (B600854) promoter, indicating that the compound's effects on these specific gene promoters are not due to generic cellular effects on chromatin status.

Table 2: Summary of Global Histone Modifications in PANC-1 Cells Treated with BRD7552

| Histone Modification | Effect of BRD7552 Treatment |

| Total H3K9me3 | Increased |

| Total H3K27me3 | Increased |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the epigenetic effects of BRD7552.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is used to assess the association of specific histone modifications with the PDX1 promoter region.

-

Cell Treatment: PANC-1 cells are treated with either DMSO (vehicle control) or 5 µM BRD7552 for a specified duration (e.g., 72 hours).

-

Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are harvested, washed with cold PBS, and lysed. The nuclear fraction is isolated, and the chromatin is sheared into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G beads. A portion of the chromatin is saved as input control. The remaining chromatin is incubated overnight at 4°C with specific antibodies against histone modifications (e.g., anti-H3Ac, anti-H3K4me3, anti-H3K9me3, anti-H3K27me3) or a negative control IgG.

-

Immune Complex Capture: Protein A/G beads are added to capture the antibody-chromatin complexes.

-

Washes and Elution: The beads are washed with a series of stringent buffers to remove non-specific binding. The chromatin is then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: Cross-links are reversed by heating at 65°C. The sample is then treated with RNase A and Proteinase K. DNA is purified using standard phenol-chloroform extraction or a column-based kit.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify specific regions of the PDX1 promoter. The amount of immunoprecipitated DNA is quantified and normalized to the input control.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

Bisulfite Sequencing

This protocol is used to determine the DNA methylation status of CpG islands within the PDX1 promoter.

-

Cell Treatment and Genomic DNA Extraction: PANC-1 cells are treated with DMSO or 5 µM BRD7552 for an extended period (e.g., nine days). Genomic DNA is then extracted using a standard DNA isolation kit.

-

Bisulfite Conversion: A specific amount of genomic DNA (e.g., 1 µg) is treated with sodium bisulfite. This chemical treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: The bisulfite-converted DNA is used as a template for PCR. Primers are designed to be specific for the bisulfite-converted sequence of the target region (e.g., CpG islands in the PDX1 promoter), amplifying the region of interest.

-

Cloning and Sequencing: The PCR products are cloned into a suitable vector (e.g., TOPO TA cloning vector). A number of individual clones (e.g., 10-15) are then sequenced using Sanger sequencing.

-

Data Analysis: The sequences from the treated and control samples are aligned to the reference sequence. The methylation status of each CpG site is determined by comparing the sequence to the original; a cytosine indicates methylation, while a thymine (B56734) (read from the uracil) indicates a lack of methylation. The percentage of methylation at each CpG site is then calculated.

Caption: Workflow for Bisulfite Sequencing.

Conclusion

BRD7552 serves as a potent chemical tool for inducing PDX1 expression through targeted epigenetic modulation. Its mechanism involves the recruitment of a FOXA2-dependent pathway that remodels the histone code at the PDX1 promoter to favor transcription. Specifically, it increases active marks such as H3 acetylation and H3K4me3 while decreasing the repressive H3K9me3 mark, without altering the DNA methylation landscape of the promoter. These findings underscore the potential of small molecules to precisely manipulate the epigenome for therapeutic benefit and provide a clear mechanistic framework for the action of BRD7552.

References

Technical Guide: Discovery and High-Throughput Screening of BRD7552, a Small-Molecule Inducer of PDX1 Expression

This document provides a comprehensive technical overview of the identification and characterization of BRD7552, a novel small molecule that induces the expression of Pancreatic and Duodenal Homeobox 1 (PDX1). PDX1 is a critical transcription factor for pancreas development and the function of mature insulin-producing beta-cells[1][2]. The ability to pharmacologically upregulate PDX1 offers a promising avenue for cellular reprogramming strategies and potential diabetes therapies[1][3]. This guide is intended for researchers and professionals in drug discovery and developmental biology.

Discovery of BRD7552: A High-Throughput Screening Campaign

BRD7552 was identified through a large-scale, high-throughput screening (HTS) campaign designed to find small molecules capable of inducing the expression of key beta-cell transcription factors.[1]

Screening Strategy

The core of the discovery effort was a quantitative polymerase chain reaction (qPCR)-based gene-expression assay. This approach allowed for the direct measurement of endogenous mRNA levels of target genes. The human pancreatic ductal carcinoma cell line, PANC-1, was selected for the screen due to its non-beta-cell origin, providing a relevant context for identifying compounds that could initiate a beta-cell-like gene program.

A library of over 60,000 compounds was screened for the ability to upregulate one of three master regulatory genes involved in beta-cell development:

-

PDX1: Essential for pancreas development and mature beta-cell function.

-

NEUROG3: A key driver of endocrine progenitor cell differentiation.

-

MAFA: A critical factor for glucose-stimulated insulin (B600854) secretion in mature beta-cells.

The compound BRD7552 was identified as a reproducible and potent inducer of PDX1 expression.

Screening and Validation Workflow

The process followed a logical progression from initial high-throughput screening to secondary validation and mechanistic studies.

References

- 1. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PDX1 is the cornerstone of pancreatic β-cell functions and identity [frontiersin.org]

- 3. A small-molecule inducer of PDX1 expression identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Small Molecule BRD7552: A Catalyst for Insulin Gene Transcription

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The small molecule BRD7552 has been identified as a promising agent for inducing insulin (B600854) gene transcription, primarily through its modulation of the key pancreatic transcription factor, Pancreatic and duodenal homeobox 1 (PDX1). This document provides a comprehensive technical overview of the effects of BRD7552 on insulin gene expression, detailing the quantitative data from key experiments, the methodologies employed, and the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for diabetes and beta-cell regeneration.

Core Mechanism of Action

BRD7552 upregulates the expression of PDX1, a master regulator of pancreatic development and beta-cell function.[1] This induction of PDX1 subsequently leads to an increase in insulin gene transcription. The mechanism of action is understood to be dependent on the transcription factor Forkhead box protein A2 (FOXA2) and involves epigenetic modifications at the PDX1 promoter, specifically affecting histone H3 tail modifications associated with transcriptional activation.[1]

Signaling Pathway

The proposed signaling pathway for BRD7552's effect on insulin gene transcription is initiated by an unknown primary target, leading to the activation of FOXA2. Activated FOXA2, in turn, promotes epigenetic changes at the PDX1 promoter, leading to increased PDX1 transcription and subsequent translation. The elevated levels of PDX1 protein then directly bind to the insulin gene promoter, driving the transcription of the insulin gene.

Quantitative Data Summary

The following tables summarize the quantitative effects of BRD7552 on PDX1 and insulin mRNA expression in PANC-1 cells, a human pancreatic ductal carcinoma cell line. The data presented is estimated from the graphical representations in the primary literature.[1]

Table 1: Dose-Dependent Effect of BRD7552 on PDX1 and Insulin mRNA Expression in PANC-1 Cells

| Treatment Duration | BRD7552 Concentration (µM) | Fold Change in PDX1 mRNA (vs. DMSO) | Fold Change in Insulin mRNA (vs. DMSO) |

| 3 Days | 1.25 | ~1.5 | Not Significant |

| 3 Days | 2.5 | ~2.0 | Not Significant |

| 3 Days | 5 | ~2.5 | ~1.5 |

| 3 Days | 10 | ~2.0 | ~1.2 |

| 9 Days | 1.25 | ~2.0 | ~2.0 |

| 9 Days | 2.5 | ~3.0 | ~3.5 |

| 9 Days | 5 | ~4.0 | ~5.0 |

| 9 Days | 10 | ~3.5 | ~4.0 |

Table 2: Time-Dependent Effect of 5 µM BRD7552 on PDX1 and Insulin mRNA Expression in PANC-1 Cells

| Treatment Duration | Fold Change in PDX1 mRNA (vs. DMSO) | Fold Change in Insulin mRNA (vs. DMSO) |

| 3 Days | ~2.5 | ~1.5 |

| 5 Days | ~3.5 | ~3.0 |

| 9 Days | ~4.0 | ~5.0 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary study on BRD7552.[1]

Cell Culture

PANC-1 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were treated with various concentrations of BRD7552 or DMSO as a vehicle control.

Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Total RNA was extracted from PANC-1 cells using the RNeasy Plus Mini Kit (Qiagen) following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA was synthesized from total RNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) with an RNase inhibitor.

-

qPCR Reaction: qPCR was performed using SYBR Green PCR Master Mix in a 384-well format on a 7900HT Fast Real-Time PCR System (Applied Biosystems).

-

Data Analysis: Gene expression levels were normalized to the housekeeping genes GAPDH and ACTB (Actin, beta). The relative fold change in gene expression was calculated using the comparative Ct (ΔΔCt) method.

Chromatin Immunoprecipitation (ChIP)

-

Cell Treatment and Cross-linking: PANC-1 cells were treated with 5 µM BRD7552 or DMSO for three days. Protein-DNA complexes were then cross-linked using formaldehyde.

-

Chromatin Preparation: Cells were lysed, and the chromatin was sheared to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin was immunoprecipitated overnight with antibodies specific for histone modifications (e.g., acetylated H3, H3K4me3, H3K9me3, H3K27me3).

-

DNA Purification and Analysis: The cross-links were reversed, and the immunoprecipitated DNA was purified. The enrichment of specific genomic regions (e.g., the PDX1 promoter) was quantified by qPCR.

Immunofluorescence

-

Cell Seeding and Treatment: PANC-1 cells were seeded on coverslips and treated with 5 µM BRD7552 or DMSO for two weeks.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Blocking and Antibody Incubation: Non-specific binding was blocked using a blocking buffer (e.g., 5% normal donkey serum in PBS). Cells were then incubated with a primary antibody against C-peptide, followed by incubation with a fluorescently labeled secondary antibody.

-

Staining and Imaging: Nuclei were counterstained with Hoechst dye. The coverslips were mounted on slides, and images were acquired using a fluorescence microscope.

Conclusion and Future Directions

BRD7552 represents a significant step forward in the chemical biology of beta-cell regeneration. Its ability to induce insulin gene transcription via the upregulation of PDX1 in a FOXA2-dependent manner opens new avenues for therapeutic intervention in diabetes. The dose- and time-dependent effects observed in PANC-1 cells and primary human islets underscore its potential as a lead compound for drug development.

Future research should focus on several key areas:

-

Target Deconvolution: Identifying the direct molecular target of BRD7552 is crucial for a complete understanding of its mechanism of action and for rational drug design.

-

In Vivo Efficacy: Evaluating the efficacy and safety of BRD7552 in animal models of diabetes is a critical next step to assess its therapeutic potential.

-

Optimization of Potency and Specificity: Medicinal chemistry efforts can be employed to improve the potency and selectivity of BRD7552, potentially leading to more effective and safer drug candidates.

-

Combination Therapies: Investigating the synergistic effects of BRD7552 with other small molecules or biologics that promote beta-cell function and survival could lead to more robust therapeutic outcomes.

References

BRD7552: A Technical Guide to a Small Molecule Inducer of Pancreatic and Duodenal Homeobox 1 (PDX1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD7552 is a cell-permeable small molecule that has been identified as a potent inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and β-cell function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of BRD7552. It details the compound's mechanism of action, which involves the epigenetic regulation of the PDX1 promoter in a FOXA2-dependent manner. This document also includes available quantitative data, experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

BRD7552 is a complex organic molecule with the chemical formula C₃₃H₃₃N₃O₁₅.[1] It is a glucose-derived compound synthesized through diversity-oriented synthesis. The structure and properties of BRD7552 are summarized in the tables below. It is noteworthy that two CAS numbers, 1137359-47-7 and 1570067-44-5, are often associated with this compound in various databases and supplier catalogs.[1][2] Researchers should be aware of this discrepancy when sourcing the compound.

Table 1: Chemical Identifiers and Properties of BRD7552

| Property | Value | Reference |

| IUPAC Name | ethyl 4-({[({(2R,3R,4S,5R,6S)-4,5-bis[(1,3-benzodioxol-5-ylcarbamoyl)oxy]-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl}oxy)carbonyl]amino}benzoate) | N/A |

| Chemical Formula | C₃₃H₃₃N₃O₁₅ | |

| Molecular Weight | 711.6 g/mol | |

| CAS Number | 1137359-47-7, 1570067-44-5 | |

| SMILES | CCOC(=O)c1ccc(cc1)NC(=O)O[C@H]1--INVALID-LINK--OC)O--INVALID-LINK--OC(=O)Nc1cc2OCOc2cc1)OC(=O)Nc1cc2OCOc2cc1">C@@HCO | N/A |

| Appearance | White to off-white powder/crystalline solid |

Table 2: Solubility of BRD7552

| Solvent | Solubility | Reference |

| DMSO | ≥ 2.5 mg/mL (3.51 mM) | |

| Ethanol | Insoluble | N/A |

| Water | Insoluble | N/A |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (3.51 mM) | |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (3.51 mM) |

Biological Activity and Mechanism of Action

BRD7552 was identified through a high-throughput screen for compounds that induce the expression of key pancreatic transcription factors. Its primary biological activity is the induction of PDX1 expression in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human duct-derived cells. This induction is dose- and time-dependent, with maximal effects observed at approximately 5 µM after 9 days of treatment in PANC-1 cells.

FOXA2-Dependent PDX1 Induction

The activity of BRD7552 is critically dependent on the presence of the transcription factor Forkhead Box A2 (FOXA2). Knockdown of FOXA2 abolishes the BRD7552-mediated induction of PDX1, indicating that FOXA2 is a key upstream effector in the compound's mechanism of action. FOXA1 and FOXA2 are known to occupy multiple regulatory domains in the Pdx1 gene and are essential for its expression during pancreas development.

Epigenetic Regulation

BRD7552 induces epigenetic changes at the PDX1 promoter that are consistent with transcriptional activation. Treatment with BRD7552 leads to an increase in histone H3 acetylation and H3 lysine (B10760008) 4 trimethylation (H3K4me3), both of which are marks of active chromatin. Conversely, it decreases the levels of H3 lysine 9 trimethylation (H3K9me3), a marker of heterochromatin and transcriptional repression. These epigenetic modifications likely create a more permissive chromatin environment for the binding of transcription factors, including FOXA2, leading to the upregulation of PDX1 gene expression.

The proposed signaling pathway for BRD7552 is illustrated in the diagram below.

Quantitative Pharmacological Data

While a formal EC₅₀ or IC₅₀ value for PDX1 induction by BRD7552 has not been explicitly reported in the primary literature, dose-response studies have been conducted. The compound shows a dose-dependent increase in PDX1 mRNA and protein levels in PANC-1 cells, with a maximal effect observed at 5 µM.

Table 3: In Vitro Activity of BRD7552 in PANC-1 Cells

| Parameter | Concentration | Treatment Duration | Effect | Reference |

| PDX1 mRNA Induction | 0-10 µM | 3, 5, 9 days | Dose-dependent increase | |

| PDX1 Protein Induction | 0-5 µM | 5 days | Dose-dependent increase | |

| Insulin mRNA Induction | 0-10 µM | 9 days | Dose-dependent increase |

Experimental Protocols

The following are generalized protocols for key experiments involving BRD7552, based on published studies. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

-

Cell Line: PANC-1 human pancreatic ductal carcinoma cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment:

-

Prepare a stock solution of BRD7552 in DMSO.

-

Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1.25, 2.5, 5, 10 µM).

-

A vehicle control (DMSO) should be run in parallel at the same final concentration as the highest concentration of BRD7552 used.

-

For long-term treatments (e.g., 9 days), the medium with fresh compound should be replaced every 2-3 days.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

qPCR Reaction:

-

Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers for PDX1, INS (insulin), and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Perform the qPCR on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Western Blot for Protein Expression

-

Protein Extraction:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PDX1 (and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot on a chemiluminescence imaging system.

-

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking:

-

Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin overnight at 4°C with antibodies against the histone modifications of interest (e.g., acetyl-H3, H3K4me3, H3K9me3) or a negative control IgG.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Analysis:

-

Analyze the enrichment of specific DNA sequences (e.g., regions of the PDX1 promoter) by qPCR.

-

Summary and Future Directions

BRD7552 is a valuable tool for studying the regulation of PDX1 and its role in pancreatic cell fate. Its ability to induce PDX1 expression through epigenetic mechanisms highlights the potential for small molecules to modulate cellular reprogramming. Future research should focus on identifying the direct intracellular target of BRD7552 to fully elucidate its mechanism of action. Further medicinal chemistry efforts could also lead to the development of more potent and pharmacokinetically optimized analogs for potential therapeutic applications in diabetes and other pancreatic disorders.

References

In Vitro Efficacy of BRD7552 on Human Islet Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1), on human islet cells. The information presented herein is primarily derived from a key study that identified and characterized this compound.

Executive Summary

BRD7552 has been identified as a novel compound capable of upregulating the expression of PDX1, a master regulator of pancreatic development and mature β-cell function.[1] In vitro studies on primary human islets have demonstrated that BRD7552 can induce the mRNA expression of both PDX1 and insulin (B600854) in a dose-dependent manner.[1] The mechanism of action is suggested to be dependent on the transcription factor Forkhead Box A2 (FOXA2) and may involve epigenetic modifications at the PDX1 promoter.[1] These findings present BRD7552 as a promising tool for studies on β-cell reprogramming and as a potential starting point for the development of therapeutics for diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of BRD7552 on human islet cells.

Table 1: Effect of BRD7552 on Gene Expression in Primary Human Islets

| Target Gene | Treatment Duration | Concentration Range Tested | Observed Effect | Note |

| PDX1 mRNA | 3 and 5 days | Not specified, dose-dependent | Significant induction | Observed in 3 out of 5 donor samples |

| Insulin mRNA | 5 days | Not specified, dose-dependent | Significant induction | Observed in 3 out of 5 donor samples |

Data extracted from Wagner et al. (2014).[1]

Table 2: Effect of BRD7552 on Cell Viability in Primary Human Islets

| Treatment Duration | Concentration Tested | Observed Effect on Cell Number |

| 3 days | Not specified | No significant changes |

Data extracted from Wagner et al. (2014), suggesting a lack of toxicity at effective concentrations over the tested period.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involving BRD7552 and human islet cells, based on the available literature.

Human Islet Culture and Treatment

-

Source of Islets: Primary human islets were obtained from deceased organ donors.

-

Culture System: A high-throughput screening cell-culture system was utilized for the experiments.

-

Culture Medium: While the specific medium for the human islet experiments with BRD7552 is not detailed, a standard culture medium for human islets, such as CMRL 1066 supplemented with fetal bovine serum, penicillin, and streptomycin, is typically used.

-

Compound Preparation: BRD7552 was dissolved in a suitable solvent, such as DMSO, to create a stock solution, which was then diluted to the final concentrations in the culture medium.

-

Treatment Protocol: Human islets were treated with varying concentrations of BRD7552 for durations of 3 to 5 days. Control wells received a vehicle control (e.g., DMSO) at the same final concentration as the highest BRD7552 dose.

Gene Expression Analysis (Quantitative PCR)

-

RNA Isolation: Total RNA was extracted from the treated human islets using a commercial RNA isolation kit.

-

Reverse Transcription: The isolated RNA was reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): The relative expression levels of PDX1 and insulin mRNA were quantified using qPCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. The expression data was normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).

Cell Viability Assessment

-

Methodology: Cell numbers were assessed after a 3-day treatment with BRD7552. The specific assay used was not detailed, but common methods include automated cell counting (e.g., using a hemocytometer or an automated cell counter) or viability assays such as the MTT or CellTiter-Glo assay.

Visualizations

Proposed Signaling Pathway of BRD7552 in Human Islet Cells

References

BRD7552: A Small Molecule Inducer for Cellular Reprogramming and Transdifferentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cellular reprogramming and transdifferentiation hold immense promise for regenerative medicine and disease modeling. The ability to guide cell fate towards a desired lineage opens avenues for generating patient-specific cells for therapeutic applications and creating in vitro models to study disease pathogenesis and screen for novel therapeutics. Small molecules that can modulate cellular identity offer a powerful, scalable, and temporally controllable alternative to genetic methods of reprogramming. BRD7552 has emerged as a significant small molecule capable of inducing the expression of Pancreatic and Duodenal Homeobox 1 (PDX1), a master regulator of pancreatic development and beta-cell function.[1][2] This technical guide provides a comprehensive overview of BRD7552, its mechanism of action, and detailed protocols for its application in cellular reprogramming and transdifferentiation studies.

Core Mechanism of Action

BRD7552 induces the expression of PDX1 in a dose- and time-dependent manner in various cell types, including the human pancreatic ductal carcinoma cell line PANC-1, primary human islets, and human ductal-derived cells.[1] The underlying mechanism involves epigenetic modifications and the key transcription factor FOXA2.

Epigenetic Modifications at the PDX1 Promoter

Treatment with BRD7552 leads to changes in histone modifications at the PDX1 promoter, consistent with transcriptional activation.[1][3] Specifically, it has been shown to increase histone H3 acetylation (AcH3) and histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), which are marks of active chromatin. Conversely, BRD7552 decreases the levels of histone H3 lysine 9 trimethylation (H3K9me3), a repressive mark. These epigenetic alterations create a more permissive chromatin environment, facilitating the transcription of the PDX1 gene.

FOXA2-Dependent Pathway

The activity of BRD7552 is dependent on the pioneer transcription factor FOXA2. Gene expression profiling has revealed that genes downregulated by FOXA2 are also affected by BRD7552 treatment. Crucially, the knockdown of FOXA2 abolishes the induction of PDX1 by BRD7552, indicating that FOXA2 is a critical upstream effector in the signaling cascade initiated by the small molecule. FOXA2 is known to bind to the PDX1 promoter and plays a vital role in its developmental regulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of BRD7552 on gene and protein expression based on published studies.

Table 1: Dose-Dependent Induction of PDX1 and Insulin mRNA in PANC-1 Cells

| Treatment Duration | BRD7552 Concentration (µM) | Fold Change in PDX1 mRNA | Fold Change in Insulin mRNA |

| 3, 5, and 9 days | 1.25 | ~1.5 - 2.5 | - |

| 3, 5, and 9 days | 2.5 | ~2.0 - 3.5 | - |

| 3, 5, and 9 days | 5.0 | ~2.0 - 4.0 | - |

| 9 days | 2.5 | - | ~1.5 |

| 9 days | 5.0 | - | ~2.0 |

| 9 days | 10.0 | - | ~2.5 |

Data compiled from studies in PANC-1 cells. Fold changes are relative to DMSO-treated controls.

Table 2: Time-Course of PDX1 mRNA Induction in PANC-1 Cells with 5 µM BRD7552

| Treatment Duration | Fold Change in PDX1 mRNA |

| 6 hours | ~1.5 |

| 12 hours | ~2.0 |

| 24 hours | ~2.5 |

| 48 hours | ~3.0 |

| 72 hours | ~3.5 |

Data compiled from studies in PANC-1 cells. Fold changes are relative to DMSO-treated controls.

Table 3: Effect of BRD7552 on PDX1 Protein Levels in PANC-1 Cells

| Treatment Duration | BRD7552 Concentration (µM) | Observation |

| 5 days | 0 - 5.0 | Dose-dependent increase in PDX1 protein levels. |

| 3 days | Not specified | Quantification by ELISA showed a significant increase. |

Observations are based on Western blot and ELISA data.

Experimental Protocols

Detailed methodologies for key experiments involving BRD7552 are provided below.

PANC-1 Cell Culture and Treatment

-

Cell Culture: PANC-1 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

BRD7552 Preparation: Prepare a stock solution of BRD7552 in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentrations (e.g., 1.25, 2.5, 5.0, 10.0 µM). A DMSO-only control should be run in parallel.

-

Treatment: For dose-response or time-course experiments, plate PANC-1 cells at an appropriate density. After allowing the cells to adhere overnight, replace the medium with fresh medium containing the indicated concentrations of BRD7552 or DMSO.

-

Prolonged Treatment: For experiments longer than 3 days, it is recommended to replace the medium with freshly prepared BRD7552-containing medium every 3 days, as the effects of the compound are reversible.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Following treatment, harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR green-based master mix in a 384-well format on a compatible real-time PCR system.

-

Data Analysis: Normalize the expression of target genes (e.g., PDX1, INS) to a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)-qPCR

-

Cell Treatment and Cross-linking: Treat PANC-1 cells in 15-cm dishes with 5 µM BRD7552 or DMSO for 3 days. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

-

Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp. A recommended sonication protocol is 16 cycles of 10 seconds ON and 2 minutes OFF.

-

Immunoprecipitation: Immunoprecipitate the chromatin using an antibody against the histone modification of interest (e.g., anti-acetyl-Histone H3).

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers specific to different regions of the PDX1 promoter to quantify the enrichment of the histone modification.

Conclusion

BRD7552 represents a valuable chemical tool for inducing PDX1 expression and promoting cellular reprogramming towards a pancreatic lineage. Its mechanism, involving the epigenetic activation of the PDX1 promoter in a FOXA2-dependent manner, provides a foundation for its application in regenerative medicine research. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of BRD7552 in laboratory settings, enabling further exploration of its potential in transdifferentiation and the development of novel cell-based therapies. Further investigation into the direct molecular target of BRD7552 will undoubtedly provide deeper insights into its mechanism and may lead to the development of even more potent and specific reprogramming agents.

References

Methodological & Application

Application Notes and Protocols for BRD7552 in PANC-1 Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of BRD7552, a small molecule inducer of Pancreatic and Duodenal Homeobox 1 (PDX1) expression, in the PANC-1 human pancreatic cancer cell line.

Introduction

BRD7552 is a novel small molecule that has been identified to upregulate the expression of PDX1, a critical transcription factor in pancreatic development and function.[1] In the context of the PANC-1 pancreatic ductal adenocarcinoma cell line, BRD7552 has been shown to induce PDX1 mRNA and protein expression in a dose- and time-dependent manner.[1] This induction is associated with epigenetic modifications, specifically affecting histone H3 tail modifications, and is dependent on the transcription factor FOXA2.[1] Notably, prolonged exposure to BRD7552 can also lead to the expression of insulin (B600854) in PANC-1 cells, suggesting its potential in cellular reprogramming studies.[1] At effective concentrations, BRD7552 does not induce apoptosis in PANC-1 cells.[1]

The transcription factor PDX1 plays a multifaceted and context-dependent role in pancreatic cancer. While it is crucial for maintaining normal pancreatic acinar cell identity, its function can switch to being oncogenic upon neoplastic transformation, promoting proliferation and inhibiting apoptosis. Conversely, loss of PDX1 has been associated with epithelial-to-mesenchymal transition (EMT) and a more aggressive cancer phenotype. The ability of BRD7552 to modulate PDX1 expression makes it a valuable tool for investigating the intricate roles of PDX1 in pancreatic cancer biology.

Data Presentation

Table 1: Summary of BRD7552 Effects on PANC-1 Cells

| Parameter | Effect of BRD7552 Treatment | Concentration | Duration | Reference |

| PDX1 mRNA Expression | Dose-dependent increase | 5 µM | 3 days | |

| PDX1 Protein Expression | Dose-dependent increase | 5 µM | 3 days | |

| Insulin mRNA Expression | Dose-dependent increase | 5 µM | 9 days | |

| CK19 Protein Levels | Modest decrease | 5 µM | 3 days | |

| Apoptosis | No significant effect | High concentrations | Not specified | |

| Mechanism of Action | Dependent on FOXA2 | Not applicable | Not applicable |

Experimental Protocols

PANC-1 Cell Culture

This protocol outlines the standard procedure for the culture of PANC-1 cells.

Materials:

-

PANC-1 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of PANC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new flasks.

BRD7552 Treatment of PANC-1 Cells

This protocol describes the treatment of PANC-1 cells with BRD7552 for downstream analysis.

Materials:

-

PANC-1 cells cultured as described above

-

BRD7552 (stock solution in DMSO)

-

Complete growth medium

-

DMSO (vehicle control)

Procedure:

-

Cell Plating: Seed PANC-1 cells in the desired culture vessel (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.

-

Compound Preparation: Prepare the desired concentrations of BRD7552 by diluting the stock solution in complete growth medium. A final concentration of 5 µM is recommended based on published data. Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Aspirate the medium from the cells and replace it with the medium containing BRD7552 or the vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 3 days for PDX1 expression, 9 days for insulin expression). For longer treatments, the medium containing the compound should be refreshed every 3 days.

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or cell viability assay).

Cell Viability (MTT) Assay

This assay is used to assess the effect of BRD7552 on the viability of PANC-1 cells.

Materials:

-

PANC-1 cells treated with BRD7552 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Following treatment with BRD7552, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR)

This protocol is for analyzing the mRNA expression of target genes in BRD7552-treated PANC-1 cells.

Materials:

-

PANC-1 cells treated with BRD7552

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for target genes (e.g., PDX1, FOXA2, INS, CK19) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control PANC-1 cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

-

qPCR Program: Run the qPCR program on a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Western Blotting

This protocol is for detecting changes in protein expression in PANC-1 cells following BRD7552 treatment.

Materials:

-

PANC-1 cells treated with BRD7552

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PDX1, anti-CK19, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control PANC-1 cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the binding of proteins (e.g., modified histones) to specific DNA regions (e.g., the PDX1 promoter).

Materials:

-

PANC-1 cells treated with BRD7552

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

ChIP-grade antibody (e.g., against specific histone modifications)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents for analyzing precipitated DNA

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Use qPCR to quantify the amount of a specific DNA sequence (e.g., regions of the PDX1 promoter) in the immunoprecipitated sample relative to an input control.

Visualizations

Caption: Proposed signaling pathway of BRD7552 in PANC-1 cells.

Caption: General experimental workflow for studying BRD7552 in PANC-1 cells.

References

Application Notes and Protocols for BRD7552 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals